tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a chemical compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is not fully understood. However, it is believed to act as a kinase inhibitor, blocking the activity of specific enzymes involved in cell signaling pathways. This can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate has been shown to have biochemical and physiological effects in various cell lines and animal models. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate in lab experiments is its potential as a lead compound for drug discovery. It has also been shown to have low toxicity in animal models. However, its limited solubility in water and low yield in synthesis can present challenges for lab experiments.
Future Directions
There are several potential future directions for research on tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate. These include further exploration of its mechanism of action, optimization of its synthesis method to improve yield and solubility, and development of derivatives with improved pharmacological properties. Additionally, its potential as a therapeutic agent for various diseases warrants further investigation.
Synthesis Methods
Tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate can be synthesized through a multistep process involving the reaction of tert-butyl 3-aminocrotonate with 4-chloro-3-nitropyrazole, followed by reduction and cyclization reactions. The yield of the final product is typically around 50%.
Scientific Research Applications
Tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate has potential applications in scientific research, particularly in the field of drug discovery. It has been identified as a potential lead compound for the development of drugs targeting various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
tert-butyl 3-hydroxy-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-8-10(16)9-7-14(5-6-15(9)13-8)11(17)18-12(2,3)4/h16H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZCAVXDUDFDAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCN(CC2=C1O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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